(2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE
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Overview
Description
(2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE is a chemical compound with the molecular formula C14H8Cl2N2O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1H-benzimidazol-2-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
(2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-dichlorobenzoyl)pyrrole
- 1-(2,6-dichlorobenzoyl)pyrazole
- 1-(2,6-dichlorobenzoyl)urea
Comparison
(2-AMINO-1H-1,3-BENZIMIDAZOL-1-YL)(2,6-DICHLOROPHENYL)METHANONE is unique due to its benzimidazole core, which imparts specific chemical and biological properties. Compared to similar compounds like 1-(2,6-dichlorobenzoyl)pyrrole and 1-(2,6-dichlorobenzoyl)pyrazole, it exhibits different reactivity and biological activity profiles. The presence of the benzimidazole ring enhances its potential as a pharmaceutical agent, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H9Cl2N3O |
---|---|
Molecular Weight |
306.1g/mol |
IUPAC Name |
(2-aminobenzimidazol-1-yl)-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H9Cl2N3O/c15-8-4-3-5-9(16)12(8)13(20)19-11-7-2-1-6-10(11)18-14(19)17/h1-7H,(H2,17,18) |
InChI Key |
OUOHQXKPDQWQJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2C(=O)C3=C(C=CC=C3Cl)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(=O)C3=C(C=CC=C3Cl)Cl)N |
Origin of Product |
United States |
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